molecular formula C16H23N3O2S B4550396 ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate

ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate

Cat. No.: B4550396
M. Wt: 321.4 g/mol
InChI Key: IGVPPRFLTFDATE-UHFFFAOYSA-N
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Description

Ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate is a useful research compound. Its molecular formula is C16H23N3O2S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.15109816 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Lead Compound Derivation : A novel thrombin-receptor antagonist, Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, was synthesized, and its derivatives were explored for differentiation and proliferation activities against various cancer cell lines, suggesting a methodological framework that could be relevant for ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate in developing therapeutic agents (郭瓊文, 2006).
  • Supramolecular Structures : The study on substituted 4-pyrazolylbenzoates, including molecules with amino groups, reveals their ability to form hydrogen-bonded supramolecular structures, which could suggest potential applications of similar compounds in materials science or as molecular building blocks (J. Portilla et al., 2007).
  • Antiplatelet Activity : Derivatives of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate were evaluated for their selective anti-PAR4 activity, identifying important functional groups for antiplatelet activity. This highlights the potential pharmaceutical applications of structurally related compounds in developing novel antiplatelet drug candidates (Hua-Sin Chen et al., 2008).

Chemical Synthesis and Reactivity

  • Selective Thiophilic Addition : Ethyl 3,3-dimethyl-2-thioxobutanoate underwent selective thiophilic addition with various magnesium bromides, leading to α-alkylthio esters. This type of reaction could be relevant for synthesizing similar thioxo compounds, highlighting the versatility of thioketones in organic synthesis (P. Metzner et al., 1978).

Properties

IUPAC Name

ethyl 4-(5-butyl-2-sulfanylidene-1,3,5-triazinan-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-3-5-10-18-11-17-16(22)19(12-18)14-8-6-13(7-9-14)15(20)21-4-2/h6-9H,3-5,10-12H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVPPRFLTFDATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CNC(=S)N(C1)C2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate
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ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate
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ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate
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ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate
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ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate
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ethyl 4-(5-butyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.